molecular formula C12H11NO2S B5795280 (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B5795280
M. Wt: 233.29 g/mol
InChI Key: ZGIJKZYGSYAKFQ-WUXMJOGZSA-N
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Description

(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: is a chemical compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed:

    Oxidation: Oxo derivatives of the thiazolidinone ring.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone compounds with diverse functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: In biological research, (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

Medicine: The compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound can induce apoptosis by activating caspase pathways and disrupting mitochondrial function. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate key biological processes makes it a valuable research tool.

Comparison with Similar Compounds

  • (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-2-one
  • (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-5-one
  • (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-3-one

Comparison: While these similar compounds share the thiazolidinone core structure, they differ in the position and nature of substituents on the thiazolidinone ring. These differences can significantly impact their biological activities and chemical reactivity. For example, the position of the oxo group can influence the compound’s ability to interact with specific enzymes or receptors, thereby affecting its antimicrobial or anticancer properties. The unique structure of (2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one makes it particularly effective in certain applications compared to its analogs.

Properties

IUPAC Name

(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIJKZYGSYAKFQ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/2\NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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